![molecular formula C11H15F2NO5 B2611318 5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid CAS No. 1822535-60-3](/img/structure/B2611318.png)
5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid
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Overview
Description
“5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid” is a chemical compound with the CAS Number: 1822535-60-3 . It has a molecular weight of 279.24 . The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15F2NO5/c1-10(2,3)19-9(17)14-5(8(15)16)4-18-7-6(14)11(7,12)13/h5-7H,4H2,1-3H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis of Glutamic Acid Analogue
Hart and Rapoport (1999) synthesized a glutamic acid analogue from L-serine, leading to the key transannular alkylation step to form the [2.2.1] ring system. This process involved a beta-elimination of a silyl ether followed by cyclization, demonstrating the compound's utility in complex organic synthesis (Hart & Rapoport, 1999).
Precursors to Constrained β-Amino Acids
Krow et al. (2016) described the regioselective introduction and transformation of substituents at the C1 carbon of a related compound, showcasing its potential as a precursor to conformationally constrained β-amino acids. These precursors can form oligomers with definite secondary structures, highlighting the molecule's relevance in the synthesis of complex organic compounds (Krow et al., 2016).
Organocatalytic Aldol Reactions
Armstrong, Bhonoah, and White (2009) assessed the catalytic potential of a related compound in the direct aldol reaction between acetone and 4-nitrobenzaldehyde. The study revealed improved enantioselectivity due to the bicyclic system, indicating the importance of such compounds in catalysis and stereochemistry (Armstrong, Bhonoah, & White, 2009).
Total Synthesis of Aminodeoxy Sugars
Nativi, Reymond, and Vogel (1989) employed a related compound in the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives. This study showcases the application of such compounds in the synthesis of complex sugar derivatives, an important aspect of organic and medicinal chemistry (Nativi, Reymond, & Vogel, 1989).
Synthesis of Chiral Cyclic Amino Acid Esters
Moriguchi, Krishnamurthy, Arai, and Tsuge (2014) synthesized a chiral cyclic amino acid ester from related cis- and trans-5-hydroxypipecolic acid ethyl esters. This synthesis did not require chiral catalysts or enzymes, demonstrating the compound's utility in the preparation of chiral amino acids (Moriguchi et al., 2014).
Conformationally Constrained β-Amino Acids
Bakonyi et al. (2013) developed a synthesis of all four stereoisomers of a related compound, shortening known literature procedures for these unnatural amino acids. This study highlights the compound's role in producing conformationally constrained amino acids, which are significant in peptide research (Bakonyi et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and specific measures to take in case of accidental ingestion or contact with skin or eyes .
properties
IUPAC Name |
7,7-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO5/c1-10(2,3)19-9(17)14-5(8(15)16)4-18-7-6(14)11(7,12)13/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBWKZOBCAPOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COC2C1C2(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid | |
CAS RN |
1822535-60-3 |
Source
|
Record name | 5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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